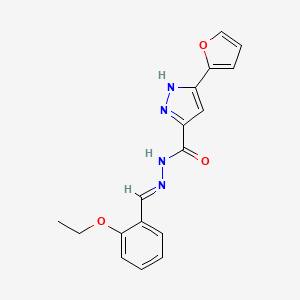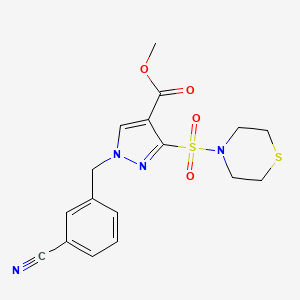
methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate, also known as CTMP, is a chemical compound that has gained significant attention in the field of scientific research. CTMP is a potent and selective inhibitor of protein kinase B (PKB/Akt), which is a key regulator of cell survival and proliferation. In recent years, CTMP has been extensively studied for its potential applications in cancer research and other areas of biomedical research.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound 'methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate' involves the reaction of 3-cyanobenzyl bromide with thiomorpholine followed by the reaction of the resulting product with pyrazole-4-carboxylic acid. The final step involves the esterification of the resulting product with methyl chloroformate.
Starting Materials
3-cyanobenzyl bromide, thiomorpholine, pyrazole-4-carboxylic acid, methyl chloroformate
Reaction
Step 1: Reaction of 3-cyanobenzyl bromide with thiomorpholine in the presence of a base such as potassium carbonate to yield 1-(3-cyanobenzyl)-3-thiomorpholinopropane, Step 2: Reaction of 1-(3-cyanobenzyl)-3-thiomorpholinopropane with pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate, Step 3: Esterification of the resulting product with methyl chloroformate in the presence of a base such as triethylamine to yield the final product, methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
作用機序
Methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate inhibits PKB/Akt activity by binding to its PH domain, which is responsible for its membrane localization. This prevents PKB/Akt from being phosphorylated and activated, thereby inhibiting downstream signaling pathways involved in cell survival and proliferation.
生化学的および生理学的効果
Methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to inhibit tumor growth in mouse xenograft models. In addition, methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has been reported to have anti-inflammatory effects and to protect against ischemia/reperfusion injury in animal models.
実験室実験の利点と制限
One of the main advantages of methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is its high selectivity for PKB/Akt. This makes it a valuable tool for studying the role of PKB/Akt in various cellular processes. However, one of the limitations of methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate. One area of research is the development of more potent and selective inhibitors of PKB/Akt. Another area of research is the investigation of the role of PKB/Akt in various disease states, including cancer, diabetes, and cardiovascular disease. Finally, the potential clinical applications of methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate and other PKB/Akt inhibitors should be further explored.
科学的研究の応用
Methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in cancer research. PKB/Akt is a key regulator of cell survival and proliferation, and its overexpression has been linked to the development and progression of various types of cancer. methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate inhibits PKB/Akt activity, thereby inducing apoptosis and inhibiting cell proliferation. This makes methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate a promising candidate for the development of novel cancer therapeutics.
特性
IUPAC Name |
methyl 1-[(3-cyanophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-25-17(22)15-12-20(11-14-4-2-3-13(9-14)10-18)19-16(15)27(23,24)21-5-7-26-8-6-21/h2-4,9,12H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDAGNYUPRYTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC(=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

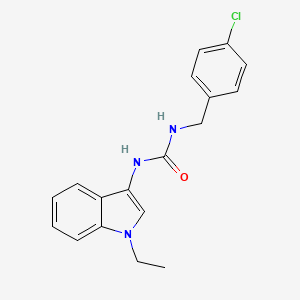
![N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2940487.png)
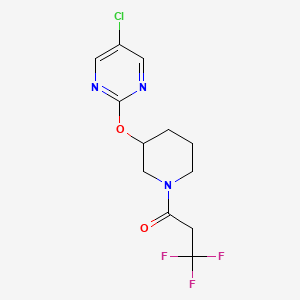

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2940492.png)
![2-[(3-Methyl-1,2-oxazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2940493.png)
![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2940496.png)
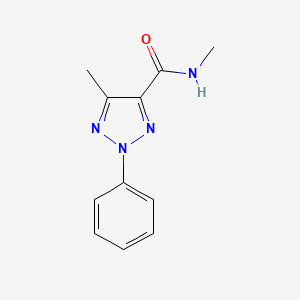
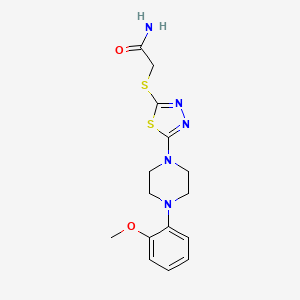
![2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940504.png)
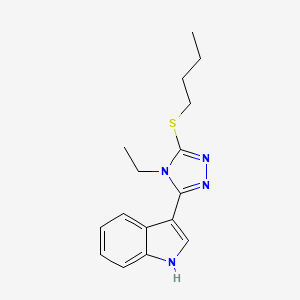
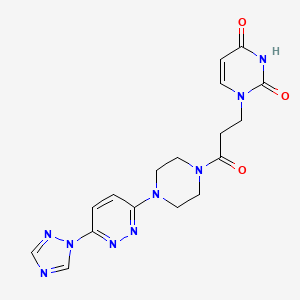
![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)
